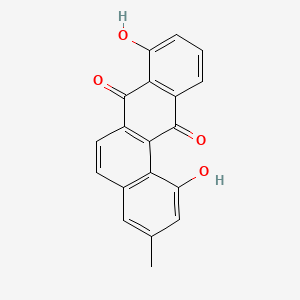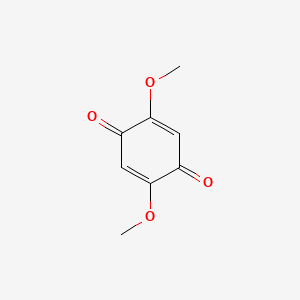![molecular formula C25H41NO4 B1209942 (3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester](/img/structure/B1209942.png)
(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester is a complex organic compound with a unique structure This compound is characterized by its cyclopenta[b]pyrrole core, which is substituted with various functional groups, including hydroxy, propenyl, and pentanoic acid methyl ester groups
Métodos De Preparación
The synthesis of (3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[b]pyrrole core, followed by the introduction of the hydroxy, propenyl, and pentanoic acid methyl ester groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxy group can lead to the formation of ketones or aldehydes, while reduction can convert double bonds to single bonds.
Aplicaciones Científicas De Investigación
(3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester has several scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying specific biochemical pathways. In medicine, its unique structure could be explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties. Additionally, in the industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the compound’s specific structure and functional groups. Understanding these interactions is crucial for elucidating the compound’s potential therapeutic effects and optimizing its use in various applications.
Comparación Con Compuestos Similares
Compared to other similar compounds, (3aR)-3,3abeta,4,5,6,6abeta-Hexahydro-5alpha-hydroxy-4beta-[(1E,3S)-3-hydroxy-3-(4alpha-propylcyclohexan-1alpha-yl)-1-propenyl]cyclopenta[b]pyrrole-2-pentanoic acid methyl ester stands out due to its unique combination of functional groups and structural features. Similar compounds may include other cyclopenta[b]pyrrole derivatives with different substituents. The presence of the hydroxy, propenyl, and pentanoic acid methyl ester groups in this compound may confer distinct chemical and biological properties, making it a valuable subject for further research and development.
Propiedades
IUPAC Name |
methyl 5-[5-hydroxy-4-[3-hydroxy-3-(4-propylcyclohexyl)prop-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrol-2-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO4/c1-3-6-17-9-11-18(12-10-17)23(27)14-13-20-21-15-19(26-22(21)16-24(20)28)7-4-5-8-25(29)30-2/h13-14,17-18,20-24,27-28H,3-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEOPLABKYFAJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(C=CC2C(CC3C2CC(=N3)CCCCC(=O)OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2s,3s,5r)-3-Azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl pyridine-4-carboxylate](/img/structure/B1209864.png)
![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)

![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)









